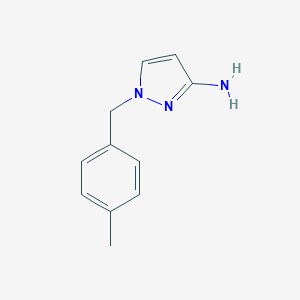

1-(4-Methylbenzyl)-1H-pyrazol-3-amine

Description

1-(4-Methylbenzyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-methylbenzyl group attached to the pyrazole ring’s nitrogen at position 1 and an amine group at position 2. The 4-methylbenzyl substituent introduces lipophilicity and steric bulk, which can enhance membrane permeability and modulate interactions with biological targets .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZYOOWPWOYDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: While specific industrial production methods for 1-(4-Methylbenzyl)-1H-pyrazol-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

Oxidation: Pyrazole N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylbenzyl)-1H-pyrazol-3-amine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

Stability and Reactivity

- Selenourea Derivatives: 1-(tert-Butyl)-1H-pyrazol-3-amine-based selenoureas show stability in NNSeN motifs, whereas bulkier groups (e.g., adamantyl) may hinder reactivity .

- Electrophilic Substitution : The 4-methylbenzyl group’s electron-donating methyl substituent could enhance ring stability in acidic or oxidative conditions compared to electron-withdrawing groups .

Structural Insights from Crystallography

Analogous compounds (e.g., 3-phenyl-1H-pyrazolo[3,4-d]pyrimidines) adopt planar conformations, with substituents influencing packing efficiency and intermolecular interactions .

Biological Activity

1-(4-Methylbenzyl)-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemistry.

The synthesis of 1-(4-Methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methylbenzyl chloride with a suitable pyrazole precursor under basic conditions. The process can be optimized for yield and purity using techniques such as recrystallization or chromatography.

Chemical Structure:

- Molecular Formula: C11H14N2

- Molecular Weight: 174.25 g/mol

Antimicrobial Properties

Research indicates that 1-(4-Methylbenzyl)-1H-pyrazol-3-amine exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against both Gram-positive and Gram-negative bacteria, the compound demonstrated inhibitory effects comparable to standard antimicrobial agents.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

This suggests that the compound could serve as a potential lead in developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 10 to 30 µM, indicating a moderate level of activity.

Mechanism of Action:

The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. This was confirmed by flow cytometry analysis, which revealed an increase in sub-G1 populations in treated cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial effects of several pyrazole derivatives, including 1-(4-Methylbenzyl)-1H-pyrazol-3-amine. The results indicated that this compound had a broader spectrum of activity compared to other tested analogs, making it a candidate for further development as an antimicrobial agent .

- Anticancer Activity Assessment : Another study focused on the anticancer potential of pyrazole derivatives highlighted that 1-(4-Methylbenzyl)-1H-pyrazol-3-amine significantly inhibited tumor growth in xenograft models. The study concluded that this compound could be further explored for its therapeutic potential against various cancers .

The biological activity of 1-(4-Methylbenzyl)-1H-pyrazol-3-amine is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It has been suggested that the compound interacts with cellular receptors that regulate apoptosis and cell cycle progression.

Potential Applications

Given its promising biological activities, 1-(4-Methylbenzyl)-1H-pyrazol-3-amine holds potential applications in:

- Pharmaceutical Development : As a lead compound for new antimicrobial and anticancer drugs.

- Agricultural Chemistry : Its antimicrobial properties could be harnessed for developing new agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.